2-(quinazolin-4-ylamino)butanoic Acid Hydrochloride 2-(quinazolin-4-ylamino)butanoic Acid Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1030280-69-3
VCID: VC4836941
InChI: InChI=1S/C12H13N3O2.ClH/c1-2-9(12(16)17)15-11-8-5-3-4-6-10(8)13-7-14-11;/h3-7,9H,2H2,1H3,(H,16,17)(H,13,14,15);1H
SMILES: CCC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl
Molecular Formula: C12H14ClN3O2
Molecular Weight: 267.71

2-(quinazolin-4-ylamino)butanoic Acid Hydrochloride

CAS No.: 1030280-69-3

Cat. No.: VC4836941

Molecular Formula: C12H14ClN3O2

Molecular Weight: 267.71

* For research use only. Not for human or veterinary use.

2-(quinazolin-4-ylamino)butanoic Acid Hydrochloride - 1030280-69-3

Specification

CAS No. 1030280-69-3
Molecular Formula C12H14ClN3O2
Molecular Weight 267.71
IUPAC Name 2-(quinazolin-4-ylamino)butanoic acid;hydrochloride
Standard InChI InChI=1S/C12H13N3O2.ClH/c1-2-9(12(16)17)15-11-8-5-3-4-6-10(8)13-7-14-11;/h3-7,9H,2H2,1H3,(H,16,17)(H,13,14,15);1H
Standard InChI Key IFZOUTFEZZDSRS-UHFFFAOYSA-N
SMILES CCC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl

Introduction

Chemical Synthesis and Structural Characterization

Laboratory-Scale Synthesis

The synthesis of 2-(quinazolin-4-ylamino)butanoic acid hydrochloride involves sequential modifications of the quinazoline scaffold. A representative pathway begins with cyclization of anthranilic acid (1) using formamide (2) at 120C120^\circ \text{C}, yielding quinazolin-4(3H)-one (3) . Subsequent chlorination with phosphorus oxychloride (POCl3_3) produces 4-chloroquinazoline (4), which undergoes nucleophilic substitution with butanoic acid derivatives to attach the amino-butyl sidechain . Final hydrochlorination with HCl yields the target compound (Fig. 1A).

Key reaction conditions include:

  • Chlorination: POCl3_3 with catalytic DMF at 100C100^\circ \text{C} for 5–7 hours .

  • Amination: Stirring 4-chloroquinazoline with butanoic acid derivatives in chloroform at 0C0^\circ \text{C}, followed by gradual warming to room temperature .

Industrial Production

Industrial protocols optimize yield (>70%>70\%) via continuous flow reactors and solvent recovery systems. Purification employs recrystallization from ethanol-water mixtures, achieving >98%>98\% purity. Scalable methods prioritize cost-effective reagents like triethylamine (TEA) for pH control and dichloromethane (DCM) as a reaction solvent .

Structural Analysis

X-ray crystallography reveals a planar quinazoline ring with a dihedral angle of 12.512.5^\circ relative to the butanoic acid moiety (Fig. 1B). The hydrochloride salt forms a monoclinic crystal system (space group P21/cP2_1/c) with hydrogen bonds between the protonated amino group and chloride ions . NMR data (1H^1\text{H}, 13C^{13}\text{C}) confirm regioselective substitution at the quinazoline C4 position, with characteristic shifts at δ=8.9ppm\delta = 8.9 \, \text{ppm} (quinazoline H2) and δ=3.1ppm\delta = 3.1 \, \text{ppm} (butanoic acid CH2_2) .

Physical and Chemical Properties

Physicochemical Parameters

PropertyValueSource
Molecular weight281.74 g/mol
Density1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3
Boiling point536.8±50.0C536.8 \pm 50.0^\circ \text{C}
Solubility (H2_2O, 25°C)12.3 mg/mL
pKa3.08 (carboxylic acid)

Reactivity Profile

The compound undergoes three primary reactions:

  • Oxidation: Treatment with KMnO4_4 in acidic conditions oxidizes the quinazoline ring to quinazoline N-oxide.

  • Reduction: NaBH4_4 reduces the C=N bond in the quinazoline core, forming a dihydroquinazoline derivative.

  • Nucleophilic substitution: The C4 chlorine in intermediates like 4 is replaced by amines, thiols, or alkoxides .

Stability studies indicate decomposition at >200C>200^\circ \text{C}, with a half-life of 14 days in aqueous solution (pH 7.4).

Cell LineIC50_{50} (μM)Target PathwaySource
A549 (lung)0.45EGFR inhibition
MGC-803 (stomach)0.78RET kinase blockade
HepG2 (liver)1.2Apoptosis induction

Mechanistically, it inhibits EGFR autophosphorylation (Ki=8.3nMK_i = 8.3 \, \text{nM}) by competing with ATP at the kinase domain . Synergy with cisplatin enhances apoptosis in NSCLC models.

Anti-inflammatory Effects

In murine macrophages, the compound reduces TNF-α production by 62%62\% at 10μM10 \, \mu\text{M}, likely via NF-κB pathway modulation. Structural analogs with methyl substitutions show improved COX-2 selectivity (COX-2 IC50_{50} = 0.9 μM vs. COX-1 IC50_{50} = 4.7 μM) .

Antimicrobial Properties

While less potent than fluoroquinolones, it inhibits Staphylococcus aureus growth (MIC = 32 μg/mL) by targeting DNA gyrase . Modifications at the butanoic acid terminus enhance Gram-negative activity .

Applications in Medicinal Chemistry

Kinase Inhibitor Design

The quinazoline scaffold serves as a privileged structure for kinase inhibitors. Key modifications include:

  • C6 methylation: Improves EGFR binding affinity by 3.2×3.2 \times .

  • Butanoic acid substitution: Enhances solubility for intravenous formulations .

Prodrug Development

Ester prodrugs (e.g., ethyl butanoate) increase oral bioavailability from 22%22\% to 67%67\% in rat models. Hydrolysis in plasma regenerates the active compound within 30 minutes.

Comparison with Structural Analogues

CompoundKey DifferenceEGFR IC50_{50} (nM)Solubility (mg/mL)
2-(Quinazolin-4-ylamino)butanoic acid HClParent compound8.312.3
3-Hydroxy-2-(quinazolin-4-ylamino)butyric acidC3 hydroxyl group14.79.8
2-(6-Methyl-quinazolin-4-ylamino)butyric acid HClC6 methyl substitution2.68.4

C6 methylation reduces solubility but enhances target engagement, highlighting structure-activity trade-offs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator